N,N'-(Ethane-1,2-diyl)bis(N-methylheptanamide)
Description
N,N’-(Ethane-1,2-diyl)bis(N-methylheptanamide): is an organic compound characterized by its unique structure, which includes two N-methylheptanamide groups linked by an ethane-1,2-diyl bridge
Properties
CAS No. |
61797-18-0 |
|---|---|
Molecular Formula |
C18H36N2O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N-[2-[heptanoyl(methyl)amino]ethyl]-N-methylheptanamide |
InChI |
InChI=1S/C18H36N2O2/c1-5-7-9-11-13-17(21)19(3)15-16-20(4)18(22)14-12-10-8-6-2/h5-16H2,1-4H3 |
InChI Key |
LPPAXZZEZFERPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(C)CCN(C)C(=O)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylheptanamide) typically involves the reaction of ethane-1,2-diamine with N-methylheptanoic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of N,N’-(Ethane-1,2-diyl)bis(N-methylheptanamide) follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(N-methylheptanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Corresponding amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N’-(Ethane-1,2-diyl)bis(N-methylheptanamide) is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies and as a model compound for understanding amide bond interactions in proteins.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, N,N’-(Ethane-1,2-diyl)bis(N-methylheptanamide) is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methylheptanamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The ethane-1,2-diyl bridge provides structural rigidity, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with formamide groups instead of heptanamide.
N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide): Contains benzamide groups, offering different chemical properties and applications.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis(N-methylheptanamide) is unique due to its longer alkyl chain (heptanamide), which imparts distinct hydrophobic characteristics and influences its solubility and reactivity compared to its shorter-chain analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
